β-py-C10-HPM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-py-C10-HPM involves the esterification of 1-pyrenedecanoic acid with 1-hexadecanoyl-sn-glycero-3-phosphomethanol. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
β-py-C10-HPM undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: The phosphomethanol group can undergo substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety can lead to the formation of pyrenequinone derivatives .
Scientific Research Applications
β-py-C10-HPM has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study lipid bilayer dynamics and membrane fluidity.
Biology: Employed in the investigation of membrane-associated proteins and their interactions with lipids.
Medicine: Utilized in drug delivery systems to track the distribution and localization of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of β-py-C10-HPM involves its incorporation into lipid bilayers due to its amphiphilic nature. The pyrene moiety interacts with the hydrophobic core of the membrane, while the phosphomethanol group remains in the aqueous phase. This allows the compound to act as a fluorescent probe, providing insights into membrane dynamics and interactions .
Comparison with Similar Compounds
Similar Compounds
β-py-C10-HPC: Pyrenedecanoyl glycerophosphocholine, used for similar applications in membrane studies.
β-py-C10-HPE: Pyrenedecanoyl glycerophosphoethanolamine, another phospholipid analog with similar properties.
Uniqueness
β-py-C10-HPM is unique due to its specific labeling of the sn-2 acyl chain with pyrene, which provides distinct fluorescence properties. This makes it particularly useful for studying lipid bilayer dynamics and interactions with high sensitivity and specificity .
Properties
CAS No. |
223769-62-8 |
---|---|
Molecular Formula |
C46H66NaO8P |
Molecular Weight |
800.98 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.